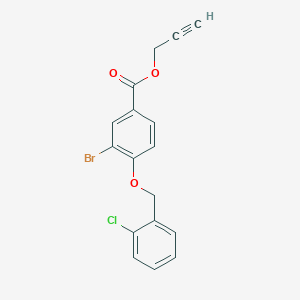
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate: is an organic compound with a complex structure that includes a propynyl group, a bromine atom, and a chlorobenzyl ether moiety attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom and the chlorobenzyl ether group. The final step involves the addition of the propynyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules .
Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The bromine and chlorobenzyl ether groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- Prop-2-yn-1-yl benzoate
- 3-bromo-4-((2-chlorobenzyl)oxy)benzoic acid
- Prop-2-yn-1-yl 4-bromobenzoate
Comparison: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of both bromine and chlorobenzyl ether groups on the benzoate coreFor example, Prop-2-yn-1-yl benzoate lacks the bromine and chlorobenzyl ether groups, resulting in different chemical behavior and applications .
Properties
Molecular Formula |
C17H12BrClO3 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2 |
InChI Key |
XOJBVAJFDBFDOC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















